molecular formula C6H4BrClOS B6157270 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one CAS No. 62673-68-1

1-(4-bromothiophen-2-yl)-2-chloroethan-1-one

Cat. No.: B6157270
CAS No.: 62673-68-1
M. Wt: 239.52 g/mol
InChI Key: OPHPHNFENFXVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Bromothiophen-2-yl)ethanamine hydrochloride” is a related compound with a molecular weight of 242.57 . It is stored in a dark place, under an inert atmosphere, at 2-8°C .


Synthesis Analysis

A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .


Molecular Structure Analysis

The compound “®-1-(4-Bromothiophen-2-yl)ethanol” has a molecular weight of 207.09 . It is stored at room temperature .


Physical and Chemical Properties Analysis

The compound “®-1-(4-Bromothiophen-2-yl)ethanol” is a liquid at room temperature .

Safety and Hazards

The compound “S-(4-broMothiophen-2-yl)Methyl ethanethioate” has several safety precautions. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one involves the reaction of 4-bromothiophene-2-carboxylic acid with thionyl chloride to form 4-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with ethyl chloroacetate to form 1-(4-bromothiophen-2-yl)-2-chloroethyl acetate. Finally, the acetate group is hydrolyzed to form the desired product.", "Starting Materials": [ "4-bromothiophene-2-carboxylic acid", "thionyl chloride", "ethyl chloroacetate" ], "Reaction": [ "4-bromothiophene-2-carboxylic acid is reacted with thionyl chloride to form 4-bromothiophene-2-carbonyl chloride.", "4-bromothiophene-2-carbonyl chloride is reacted with ethyl chloroacetate in the presence of a base such as triethylamine to form 1-(4-bromothiophen-2-yl)-2-chloroethyl acetate.", "1-(4-bromothiophen-2-yl)-2-chloroethyl acetate is hydrolyzed with a strong acid such as hydrochloric acid to remove the acetate group and form 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one." ] }

CAS No.

62673-68-1

Molecular Formula

C6H4BrClOS

Molecular Weight

239.52 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-2-chloroethanone

InChI

InChI=1S/C6H4BrClOS/c7-4-1-6(10-3-4)5(9)2-8/h1,3H,2H2

InChI Key

OPHPHNFENFXVBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C(=O)CCl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.